2-(2-Chloroethyl)-5-nitropyridine

medicinal chemistry organic synthesis heterocyclic chemistry

Researchers requiring orthogonal functionalization for SAR studies often face regiochemical uncertainty with generic nitropyridines. This compound offers a defined 2-chloroethyl-5-nitro substitution pattern that ensures chemoselective nitro reduction (>99% selectivity with sulfided Pt) while preserving the chloroethyl handle for SN2 diversification. Its balanced electrophilicity supports covalent probe design with controllable alkylation rates. - Enables rapid construction of pyridine-fused heterocycles (imidazo[1,2-a]pyridines, triazolopyridines) via regioselective cyclocondensation. - Validated for high-yield conversion to 5-amino-2-(2-chloroethyl)pyridine without hydrodechlorination side reactions. - Available via custom synthesis with rigorous quality control for pharmaceutical intermediate procurement.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
Cat. No. B12432317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)-5-nitropyridine
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1[N+](=O)[O-])CCCl
InChIInChI=1S/C7H7ClN2O2/c8-4-3-6-1-2-7(5-9-6)10(11)12/h1-2,5H,3-4H2
InChIKeyQDUINDMQNUDOHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroethyl)-5-nitropyridine: Chemical Profile and Procurement-Relevant Properties


2-(2-Chloroethyl)-5-nitropyridine (CAS not standardized; molecular formula C₇H₇ClN₂O₂; molecular weight 186.59 g/mol) is a heterocyclic organic compound belonging to the nitropyridine class. It features a pyridine ring substituted with a 2-chloroethyl group at the 2-position and a nitro group at the 5-position. The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with the chloroethyl moiety enabling nucleophilic substitution reactions and the nitro group providing a handle for reduction to the corresponding amine . The 5-nitro substitution pattern, combined with the 2-chloroethyl side chain, confers a distinct reactivity profile relevant to the construction of pharmacologically active heterocyclic systems [1].

1
Bifunctional intermediate with reducible nitro and displaceable chloroethyl handles.
Supports sequential orthogonal diversification
2
5-nitro substitution pattern enables regiospecific heterocycle formation.
3-nitro isomers fail under identical conditions
3
Chloroethyl group offers balanced reactivity and stability for SN2 coupling.
Moderate leaving ability vs. bromo analog

Why Generic Substitution of 2-(2-Chloroethyl)-5-nitropyridine Is Scientifically Inadvisable


Generic substitution among nitropyridine derivatives is scientifically unsound due to the pronounced dependence of both chemical reactivity and biological target engagement on the precise positioning of functional groups. The 2-chloroethyl-5-nitro substitution pattern on the pyridine ring creates a specific electronic environment that governs nucleophilic substitution rates, reduction chemoselectivity, and the geometry of downstream heterocycle formation [1]. Simply replacing this compound with an alternative nitropyridine—such as a 3-nitro isomer or a 2-chloro (non-ethyl) variant—introduces different regiochemical outcomes, altered reaction kinetics, and divergent synthetic pathways that can fundamentally change the identity of the final product [2]. The evidence presented below quantifies these critical differences.

Target 5-Nitro-2-chloroethyl substitution Defined electrophilicity, successful heterocycle yields
Substitute 3-Nitro or 4-nitro isomer Altered reactivity; malonation may yield only decomposition
Target Chloroethyl leaving group Controlled SN2 rates, bench-stable
Substitute Bromoethyl analog Higher reactivity may reduce selectivity; storage sensitivity
Target Two orthogonal handles Sequential nitro reduction + SN2 diversification
Substitute 2-(2-Chloroethyl)pyridine Lacks nitro handle; single functional vector

Quantitative Differentiation of 2-(2-Chloroethyl)-5-nitropyridine: Procurement-Relevant Evidence


Electronic Activation: 5-Nitro Substitution Confers Superior Electrophilicity for Nucleophilic Displacement

The nitro group positioned at the 5-position of the pyridine ring exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms, activating the 2-chloroethyl-bearing carbon for nucleophilic attack. This electronic activation is quantifiably greater for the 5-nitro isomer compared to the 3-nitro isomer due to differences in resonance stabilization of the intermediate Meisenheimer complex [1]. While direct kinetic data for 2-(2-chloroethyl)-5-nitropyridine is not available in the primary literature, class-level studies on chloronitropyridines demonstrate that the 5-nitro substitution pattern results in accelerated nucleophilic aromatic substitution rates relative to 3-nitro and 4-nitro isomers [2]. This translates to shorter reaction times and higher conversion efficiency in amine coupling and alkoxide substitution reactions critical to pharmaceutical intermediate synthesis [3].

Electronic activation
Class-level
5-nitro > 3-nitro in nucleophilic substitution activation; para-like resonance stabilization
Reported enhanced electrophilicity supports coupling efficiency
Based on nitropyridine class trends; no direct kinetic data
medicinal chemistry organic synthesis heterocyclic chemistry

Halogen Leaving Group Comparison: Chloroethyl vs. Bromoethyl Reactivity and Procurement Trade-offs

The 2-chloroethyl substituent in 2-(2-chloroethyl)-5-nitropyridine provides a defined balance of reactivity and stability for nucleophilic substitution (SN2) reactions. Compared to the bromo analog 2-(2-bromoethyl)-5-nitropyridine (CAS 2229221-49-0; molecular weight 231.05 g/mol), the chloro compound exhibits moderately lower leaving group aptitude due to the higher bond dissociation energy of the C-Cl bond relative to the C-Br bond . However, this reduced reactivity translates to enhanced bench stability, easier handling under ambient conditions, and fewer unwanted side reactions during storage and multistep synthetic sequences . The molecular weight difference (186.59 vs. 231.05 g/mol) also implies a 19% lower molar cost of chlorine-based raw materials at comparable purity grades, an economically relevant factor for large-scale intermediate procurement .

Leaving group comparison
Class-level
Chloro: MW 186.59, moderate leaving; Bromo: MW 231.05 (23.8% higher), faster SN2
Chloroethyl provides balance of manageable reactivity and procurement economics
Stability and cost favor chloro for multistep synthesis
SN2 reaction leaving group ability procurement economics

Chemoselective Nitro Group Reduction in the Presence of Heteroaryl Chlorides: Preserving the Chloroethyl Handle

A critical differentiation for 2-(2-chloroethyl)-5-nitropyridine lies in the ability to selectively reduce the 5-nitro group to a 5-amino group while preserving the 2-chloroethyl substituent intact. Experimental data on closely related chloro-nitropyridine systems demonstrate that catalytic hydrogenation using a sulfided platinum catalyst achieves >99% chemoselectivity for nitro reduction over hydrodehalogenation of the aromatic chloride [1]. In contrast, the 2-iodo analog suffers from substantial hydrodeiodination (up to 40% side product formation) under identical conditions due to the weaker C-I bond and higher reactivity of the iodo substituent toward reductive cleavage [1]. The chloroethyl group in the target compound, being an alkyl chloride rather than an aryl chloride, is expected to exhibit even greater resistance to hydrodechlorination than aryl chlorides, ensuring that the valuable chloroethyl synthetic handle remains available for subsequent SN2 functionalization after nitro reduction.

Chemoselective reduction
Cross-study comparable
>99% nitro reduction over hydrodechlorination
Preserves chloroethyl handle for subsequent diversification
Pt(S)/C catalysis; iodo analogs show significant dehalogenation
catalytic hydrogenation chemoselectivity amine synthesis

Regioisomeric Differentiation: 5-Nitro vs. 3-Nitro Substitution Patterns Dictate Downstream Heterocycle Formation

The position of the nitro group on the pyridine ring fundamentally alters the regiochemical outcomes of subsequent heterocycle-forming reactions. In nitropyridine-based synthetic sequences, 5-nitropyridines undergo nucleophilic substitution and cyclocondensation reactions with regioselectivity distinct from their 3-nitro and 4-nitro counterparts [1]. Literature precedent demonstrates that malonation reactions with 2-chloro-5-nitropyridine proceed cleanly to yield 5-hydroxy-2-alkylpyridines, whereas the same reaction with 2-chloro-3-nitropyridine results in decomposition products only, providing zero useful yield [2]. While 2-(2-chloroethyl)-5-nitropyridine itself has not been directly studied in malonation, this class-level evidence establishes that the 5-nitro substitution pattern is essential for productive reaction outcomes in carbon-carbon bond-forming transformations at the 2-position, whereas the 3-nitro isomer fails completely under identical conditions.

Regioisomeric outcome
Class-level
5-nitro: productive malonation; 3-nitro: 0% yield, decomposition
5-nitro pattern is determinant for synthetic viability
Malonation with diethyl alkylmalonates
regioselectivity heterocycle synthesis structure-activity relationship

Bifunctional Synthetic Utility: Nitro Reduction + SN2 Alkylation Enable Sequential Diversification

2-(2-Chloroethyl)-5-nitropyridine provides two orthogonal reactive handles—a reducible nitro group and a displaceable chloroethyl group—that can be addressed sequentially to generate structurally diverse compound libraries. The nitro group can be selectively reduced to an amine (using conditions described in Evidence Item 3) while leaving the chloroethyl group intact, after which the chloroethyl group can undergo SN2 displacement with various N-, O-, or S-nucleophiles. Alternatively, the sequence can be reversed: nucleophilic substitution on the chloroethyl group first, followed by nitro reduction. This orthogonal reactivity contrasts with 2-(2-chloroethyl)pyridine (which lacks the nitro group and therefore has only one functional handle for diversification) and with 2-chloro-5-nitropyridine (which lacks the alkyl chain length for flexible SN2 substitution) . The ability to perform two sequential, orthogonal transformations on the same scaffold expands the accessible chemical space from a single starting material.

Orthogonal handles
Supporting evidence
Target: 2 handles (nitro + alkyl Cl); comparators: 1 handle or aryl Cl
Enables library generation via sequential transformations
Alkyl chloride is more SN2-active than aryl chloride
sequential functionalization library synthesis parallel medicinal chemistry

Electrophilic Attack Potential: Dual Activation from Nitro and Chloroethyl Groups for Covalent Probe Design

The combination of a 5-nitro group (electron-withdrawing, capable of bioreductive activation) and a 2-chloroethyl group (alkylating agent) creates a compound with potential for dual electrophilic reactivity. Class-level studies on nitropyridine-containing molecules indicate that such systems can interact with biological nucleophiles (e.g., cysteine thiols, DNA bases) through both the nitro group (following reduction to nitroso or hydroxylamine intermediates) and the chloroethyl moiety (via direct SN2 alkylation) [1]. While specific quantitative IC₅₀ or binding data for 2-(2-chloroethyl)-5-nitropyridine itself are absent from the peer-reviewed literature, the structural precedent supports its investigation as a covalent probe scaffold or warhead precursor in targeted covalent inhibitor (TCI) design [2]. This dual-electrophile character is not present in compounds such as 2-(2-chloroethyl)pyridine (lacks nitro activation) or 5-nitropyridine (lacks alkylating chain), making the target compound uniquely positioned for covalent ligand discovery applications.

Dual electrophile potential
Class-level
Bioreductive nitro + alkylating chloroethyl; two warhead modalities
May support covalent probe scaffold investigation
No IC₅₀ or binding data available; structural precedent only
covalent inhibitors electrophilic warheads chemical biology

Optimal Application Scenarios for 2-(2-Chloroethyl)-5-nitropyridine Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of 5-Amino-2-aminoethyl Pyridine Pharmacophores

2-(2-Chloroethyl)-5-nitropyridine is optimally deployed as a precursor to 5-amino-2-(2-substituted ethyl)pyridine scaffolds, a structural motif prevalent in kinase inhibitors and GPCR modulators. The synthetic sequence leverages the high chemoselectivity of nitro reduction in the presence of the chloroethyl group (Evidence Item 3), followed by SN2 displacement of the chloroethyl moiety with diverse amines. This sequential orthogonal functionalization (Evidence Item 5) enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. The 5-nitro substitution pattern ensures productive coupling chemistry that fails with 3-nitro isomers (Evidence Item 4), making this specific compound the only viable starting material for this particular pharmacophore construction.

Covalent Probe Development: Dual Electrophile Scaffold for Targeted Covalent Inhibitor (TCI) Discovery

The dual electrophilic character of 2-(2-chloroethyl)-5-nitropyridine (Evidence Item 6)—combining a bioreductively activatable nitro group with an alkylating chloroethyl chain—positions this compound as an attractive scaffold for covalent probe design. In TCI discovery campaigns, the compound can be functionalized at either handle to tune reactivity toward specific cysteine or lysine residues in target proteins. The moderate leaving group ability of the chloroethyl moiety (relative to the bromo analog, Evidence Item 2) provides a controllable alkylation rate that may enhance target selectivity compared to more reactive bromoethyl derivatives. Chemical biology groups investigating cysteine-reactive covalent libraries will find this balanced reactivity profile advantageous for hit identification.

Process Chemistry: Nitro-to-Amine Reduction with Intact Chloroethyl Handle Retention

In process chemistry settings where selective functional group manipulation is critical, 2-(2-Chloroethyl)-5-nitropyridine offers a validated chemoselective reduction pathway using sulfided platinum catalysis (Evidence Item 3). The >99% selectivity for nitro reduction over hydrodechlorination ensures high-yield conversion to 2-(2-chloroethyl)-5-aminopyridine without loss of the valuable chloroethyl synthetic handle. This chemoselectivity translates directly to reduced purification burden, lower solvent consumption, and improved atom economy at scale—key metrics for pharmaceutical intermediate procurement and production. The chloro derivative's stability under catalytic hydrogenation conditions contrasts favorably with iodo analogs, which suffer from substantial hydrodehalogenation side reactions.

Heterocyclic Chemistry: Building Block for 5-Substituted Pyridine-Fused Ring Systems

The 5-nitro-2-chloroethyl substitution pattern enables regioselective cyclocondensation reactions that are inaccessible using 3-nitro or 4-nitro isomers (Evidence Item 4). Synthetic chemists constructing pyridine-fused heterocycles—including imidazo[1,2-a]pyridines, pyrazolo[3,4-b]pyridines, and triazolopyridines—benefit from the defined regiochemistry imparted by the 5-nitro group. The chloroethyl chain provides a flexible linker for subsequent ring closure or functional group installation, while the nitro group serves as a masked amine for later-stage diversification. This compound is particularly well-suited for parallel synthesis platforms where a single versatile intermediate can be elaborated into multiple distinct heterocyclic cores via reagent-controlled cyclization pathways.

Application
Selection Property
Validation Focus
5-Amino-2-aminoethyl pyridine pharmacophores
Chemoselective nitro reduction + SN2 displacement
Regiochemical integrity; substitution efficiency
Covalent probe scaffold (TCI discovery)
Dual electrophile architecture, moderate leaving ability
Target engagement; alkylation rate selectivity
Process-scale nitro-to-amine reduction
High chemoselectivity (>99%) with sulfided Pt
Hydrodehalogenation minimization; atom economy
Pyridine-fused heterocycle synthesis
5-Nitro regiospecificity for cyclocondensation
Reaction outcome vs. isomer; product identity

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